molecular formula C14H18BrNO B3198750 2-bromo-N-(2,3-dihydro-1H-inden-5-yl)-3-methylbutanamide CAS No. 1016519-25-7

2-bromo-N-(2,3-dihydro-1H-inden-5-yl)-3-methylbutanamide

Cat. No.: B3198750
CAS No.: 1016519-25-7
M. Wt: 296.2 g/mol
InChI Key: KMAGDRPNUCRDQP-UHFFFAOYSA-N
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Description

2-bromo-N-(2,3-dihydro-1H-inden-5-yl)-3-methylbutanamide is a chemical compound with a complex structure that includes a bromine atom, an indene ring, and a butanamide group

Preparation Methods

The synthesis of 2-bromo-N-(2,3-dihydro-1H-inden-5-yl)-3-methylbutanamide typically involves multiple steps, starting with the preparation of the indene ring structure, followed by bromination and subsequent amide formation. The specific reaction conditions, such as temperature, solvents, and catalysts, can vary depending on the desired yield and purity of the final product. Industrial production methods may involve optimization of these conditions to ensure scalability and cost-effectiveness.

Chemical Reactions Analysis

2-bromo-N-(2,3-dihydro-1H-inden-5-yl)-3-methylbutanamide can undergo various types of chemical reactions, including:

    Substitution Reactions: The bromine atom in the compound can be replaced by other functional groups through nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different products.

    Hydrolysis: The amide group can be hydrolyzed to form carboxylic acids and amines.

Common reagents used in these reactions include strong acids or bases, oxidizing agents, and reducing agents. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

2-bromo-N-(2,3-dihydro-1H-inden-5-yl)-3-methylbutanamide has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound may be studied for its potential biological activity and interactions with biological molecules.

    Medicine: Research may explore its potential as a pharmaceutical intermediate or active ingredient.

    Industry: The compound can be used in the development of new materials or chemical processes.

Mechanism of Action

The mechanism of action of 2-bromo-N-(2,3-dihydro-1H-inden-5-yl)-3-methylbutanamide involves its interaction with specific molecular targets and pathways. The exact mechanism can vary depending on the context of its use, such as its role in a chemical reaction or its biological activity. Detailed studies are required to elucidate the precise pathways and targets involved.

Comparison with Similar Compounds

2-bromo-N-(2,3-dihydro-1H-inden-5-yl)-3-methylbutanamide can be compared with other similar compounds, such as:

    2-bromo-N-(2,3-dihydro-1H-inden-5-yl)-2-phenylacetamide: This compound has a similar indene ring structure but differs in the substituents attached to the nitrogen atom.

    N-(6-bromo-2,3-dihydro-1H-inden-5-yl)acetamide: This compound also contains a bromine atom and an indene ring but has different functional groups attached.

Properties

IUPAC Name

2-bromo-N-(2,3-dihydro-1H-inden-5-yl)-3-methylbutanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18BrNO/c1-9(2)13(15)14(17)16-12-7-6-10-4-3-5-11(10)8-12/h6-9,13H,3-5H2,1-2H3,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KMAGDRPNUCRDQP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(C(=O)NC1=CC2=C(CCC2)C=C1)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18BrNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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